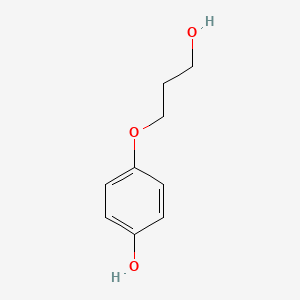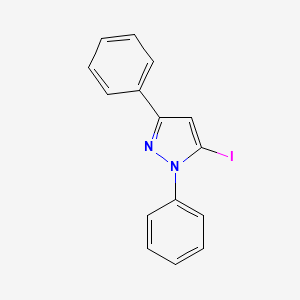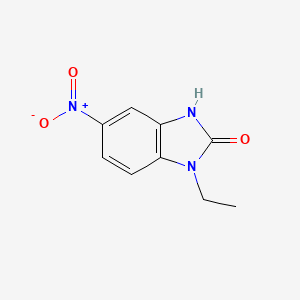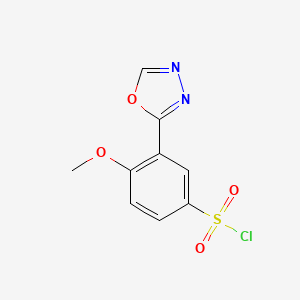
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of 3-cyclopentylthiophene. This process can be achieved using various borylation methods, including the use of boronic acids or esters. One common method involves the reaction of 3-cyclopentylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds.
科学研究应用
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl or vinyl groups. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Bis(pinacolato)diboron
Uniqueness
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and stability. Its cyclopentylthiophene moiety provides additional steric and electronic properties that differentiate it from other boronic esters .
属性
分子式 |
C15H23BO2S |
|---|---|
分子量 |
278.2 g/mol |
IUPAC 名称 |
2-(3-cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2S/c1-14(2)15(3,4)18-16(17-14)13-12(9-10-19-13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
InChI 键 |
JXNHEHHCDIYVSK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)
![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)




![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)

![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)


